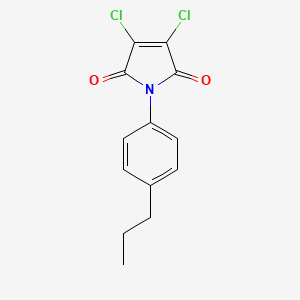![molecular formula C19H13Cl4NO B14538230 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride CAS No. 62247-05-6](/img/structure/B14538230.png)
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride is a complex organic compound characterized by the presence of chlorinated aromatic rings and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. The key steps include:
Formation of 4-(2,5-dichlorobenzoyl)pyridine: This can be achieved through Friedel-Crafts acylation of pyridine with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-chlorophenylmethyl group: This step involves the reaction of 4-(2,5-dichlorobenzoyl)pyridine with 4-chlorobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoyl chloride: Shares the dichlorobenzoyl moiety but lacks the pyridinium ion and chlorophenylmethyl group.
4-Chlorobenzyl chloride: Contains the chlorophenylmethyl group but lacks the dichlorobenzoyl and pyridinium components.
Uniqueness
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride is unique due to its combination of chlorinated aromatic rings and a pyridinium ion, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
62247-05-6 |
|---|---|
Molecular Formula |
C19H13Cl4NO |
Molecular Weight |
413.1 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-(2,5-dichlorophenyl)methanone;chloride |
InChI |
InChI=1S/C19H13Cl3NO.ClH/c20-15-3-1-13(2-4-15)12-23-9-7-14(8-10-23)19(24)17-11-16(21)5-6-18(17)22;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
IYEHCYBBCQCHFH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
![N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide](/img/structure/B14538161.png)
![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)



![2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14538176.png)






